molecular formula C24H30N2O5S2 B2875854 Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 721886-73-3

Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2875854
CAS No.: 721886-73-3
M. Wt: 490.63
InChI Key: TXWDLMOQFCQMKN-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Enaminones, which are often used in the synthesis of thiophene derivatives, consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituents as precursors, showing potent anticancer activity against colon HCT-116 human cancer cell lines. These compounds, derived from Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, highlight the compound's role in developing anticancer agents (Abdel-Motaal, Asem, & Alanzy, 2020).

Anti-rheumatic Potential

The anti-rheumatic potential of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been explored. These compounds have shown significant antioxidant, analgesic, and anti-rheumatic effects in vivo, suggesting their utility in treating rheumatic conditions (Sherif & Hosny, 2014).

Antimicrobial and Antioxidant Studies

Several studies have synthesized and evaluated the antimicrobial and antioxidant properties of derivatives related to Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. These include compounds exhibiting remarkable antibacterial and antifungal properties, as well as profound antioxidant potential, demonstrating the versatility of this chemical framework in developing pharmacologically active agents (Raghavendra et al., 2016).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds, including thienopyrimidine derivatives showing significant anti-inflammatory activity, further underscores the chemical versatility and therapeutic potential of derivatives related to this compound. These studies provide insights into the compound's utility in synthesizing novel pharmacologically active molecules (El-kerdawy et al., 1996).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some thiophene derivatives are known to have antimicrobial, antihypertensive, and anti-inflammatory properties .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . Future research will likely continue to explore the synthesis of new thiophene derivatives and investigate their properties and potential applications .

Properties

IUPAC Name

ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S2/c1-3-31-24(28)21-19-6-4-5-7-20(19)32-23(21)25-22(27)17-12-14-26(15-13-17)33(29,30)18-10-8-16(2)9-11-18/h8-11,17H,3-7,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWDLMOQFCQMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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